N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide
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Overview
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. The presence of trifluoromethyl groups and a hydroxyl group in its structure makes it a compound of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-hydroxy-4-methylbenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyl and amide groups can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a hydrogen-bond donor in catalysis.
N-Phenyl-bis(trifluoromethanesulfonimide): Used in organic synthesis as a strong electrophile.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide is unique due to the combination of trifluoromethyl groups and a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
634184-84-2 |
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Molecular Formula |
C16H11F6NO2 |
Molecular Weight |
363.25 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide |
InChI |
InChI=1S/C16H11F6NO2/c1-8-2-3-12(13(24)4-8)14(25)23-11-6-9(15(17,18)19)5-10(7-11)16(20,21)22/h2-7,24H,1H3,(H,23,25) |
InChI Key |
XYPYWIQFGFEFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
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